molecular formula C9H14N4O3 B2698882 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038705-22-4

1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B2698882
CAS-Nummer: 1038705-22-4
Molekulargewicht: 226.236
InChI-Schlüssel: KZISLBUJFANQNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H14N4O3 and its molecular weight is 226.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent, antimicrobial properties, and its mechanism of action.

Chemical Structure and Synthesis

The compound is characterized by the presence of a morpholine group and a triazole ring, which are known to contribute to various biological activities. The synthesis typically involves the reaction of morpholine derivatives with azides or alkynes through click chemistry methods, often yielding high purity and good yields.

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of 1H-1,2,3-triazole derivatives against various cancer cell lines. For instance, a series of triazole-containing hybrids demonstrated significant cytotoxicity against human colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
112.2214.1614.64
244.6546.7155.57
350.3453.2160.20

The structure-activity relationship indicated that electron-donating groups on the phenyl ring significantly enhanced cytotoxicity compared to electron-withdrawing groups .

Antimicrobial Properties

In addition to its antitumor potential, triazole derivatives have shown promising antimicrobial activity. Studies have reported that various triazole compounds exhibit significant inhibition against a range of bacterial and fungal pathogens. For example, a derivative similar to the compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Candida albicans .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, leading to DNA fragmentation and cell death .
  • Antimicrobial Activity : The triazole moiety interferes with the biosynthesis of ergosterol in fungi and disrupts bacterial cell wall synthesis, thereby exhibiting broad-spectrum antimicrobial effects .

Case Studies

Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A clinical trial involving a series of triazole compounds showed that patients with advanced solid tumors experienced significant tumor regression when treated with these agents alongside standard chemotherapy .
  • Case Study on Antimicrobial Resistance : A study focusing on the use of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) revealed that these compounds could restore sensitivity to beta-lactam antibiotics in resistant strains .

Eigenschaften

IUPAC Name

1-(2-morpholin-4-ylethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-9(15)8-7-13(11-10-8)2-1-12-3-5-16-6-4-12/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZISLBUJFANQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.